4-(Trifluoromethoxy)benzyl bromide

Antitubercular drug development Structure-activity relationship (SAR) Mycobacterium tuberculosis

4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0) is a para-substituted benzyl bromide distinguished by its strongly electron-withdrawing OCF₃ group (σₚ ≈ +0.35–0.39), which accelerates SN2 alkylation kinetics versus OCH₃ or H analogs. This reactivity is essential for the Williamson ether synthesis of the clinical antitubercular pretomanid (PA-824). The near-ambient melting point (22–24°C) facilitates automated liquid handling and high-throughput experimentation. For CNS, anti-infective, or polymer programs requiring the unique electronic and metabolic profile of the OCF₃-substituted benzyl moiety, this building block delivers reproducible, high-yield results.

Molecular Formula C8H6BrF3O
Molecular Weight 255.03 g/mol
CAS No. 50824-05-0
Cat. No. B052878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)benzyl bromide
CAS50824-05-0
Synonyms1-Bromomethyl-4-trifluoromethoxybenzene;  4-(Bromomethyl)phenyl Trifluoromethyl Ether;  4-(Trifluoromethoxy)-1-(bromomethyl)-benzene;  4-Trifluoromethoxybenzyl Bromide;  p-Trifluoromethoxybenzyl Bromide
Molecular FormulaC8H6BrF3O
Molecular Weight255.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)OC(F)(F)F
InChIInChI=1S/C8H6BrF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2
InChIKeyJDNPUJCKXLOHOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0): Key Procurement Data for Pharmaceutical Intermediates and Fluorinated Building Blocks


4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0) is a para-substituted benzyl bromide featuring a strongly electron-withdrawing trifluoromethoxy (OCF₃) group. With molecular formula C₈H₆BrF₃O and molecular weight 255.03 g/mol, this compound exists as a colorless to light yellow liquid or low-melting solid (mp 22–24°C) . It is commercially available at purities typically ≥97–98% (GC) and serves as a critical electrophilic building block for introducing the OCF₃-substituted benzyl moiety into pharmaceuticals, agrochemicals, and advanced materials .

4-(Trifluoromethoxy)benzyl bromide (50824-05-0): Why In-Class Benzyl Bromide Analogs Cannot Be Substituted Without Compromising Reactivity and Bioactivity


Benzyl bromides with different para-substituents exhibit fundamentally distinct electronic profiles that govern both their synthetic reactivity and the biological properties of derived compounds. The Hammett substituent constant (σₚ) serves as a quantitative predictor of reaction rates in nucleophilic substitution: electron-withdrawing groups (EWGs) such as OCF₃ (σₚ ≈ +0.35–0.39) substantially accelerate SN2 reactions compared to electron-donating groups like OCH₃ (σₚ ≈ −0.27) or hydrogen (σₚ = 0) [1]. This electronic divergence translates directly into differential antimicrobial potency, metabolic stability, and physicochemical properties of final drug candidates [2]. Simply substituting 4-methoxybenzyl bromide, 4-fluorobenzyl bromide, or unsubstituted benzyl bromide for 4-(trifluoromethoxy)benzyl bromide will alter reaction kinetics, yields, and biological outcomes in ways that cannot be compensated by adjusting stoichiometry alone.

4-(Trifluoromethoxy)benzyl bromide (50824-05-0): Quantitative Differentiation Evidence vs. Closest Analogs


Antimicrobial Potency: MIC90 Comparison of OCF₃ vs. OCH₃ and H-Substituted Benzyl Derivatives

In a series of 6-nitropicolinamide antitubercular agents, the N-[4-(trifluoromethoxy)benzyl] derivative exhibited an MIC₉₀ of 1.4 μM against Mycobacterium tuberculosis [1]. While direct head-to-head MIC₉₀ data for the 4-methoxybenzyl analog is not reported in the same publication, SAR analysis across a broader set of PA-824 analogues demonstrates that replacing the 4-trifluoromethoxy group with hydrogen (unsubstituted benzyl) or 4-methoxy reduces antitubercular potency by 2- to 8-fold in related nitroimidazooxazine series [2]. This potency differential is attributed to the enhanced lipophilicity and electron-withdrawing character of the OCF₃ group, which optimizes both target engagement and bioreductive activation potential.

Antitubercular drug development Structure-activity relationship (SAR) Mycobacterium tuberculosis

In Vivo Efficacy: OCF₃-Containing PA-824 Parent Drug vs. Linker-Modified Analogues

In an acute Mycobacterium tuberculosis mouse infection model, the parent PA-824 drug incorporating the 4-(trifluoromethoxy)benzyl moiety achieved a defined efficacy baseline [1]. While certain linker-extended analogues (propynyloxy and biaryl derivatives) demonstrated improved efficacy—up to 89-fold higher than parent—these gains required extensive medicinal chemistry optimization beyond simple building block substitution [1]. Critically, analogues lacking the OCF₃ group entirely or replacing it with smaller halogens (F, Cl) failed to achieve comparable potency in the nitroimidazooxazine series, confirming that the trifluoromethoxy substituent provides a non-substitutable pharmacophoric contribution [2].

In vivo tuberculosis models Pharmacodynamics Bioreductive prodrugs

Electronic Reactivity: OCF₃ (σₚ ≈ +0.35–0.39) vs. OCH₃ (σₚ ≈ −0.27) and H (σₚ = 0) Substituent Effects on Nucleophilic Substitution Rates

The para-substituent on benzyl bromides directly modulates the electrophilicity of the benzylic carbon through electronic effects quantified by the Hammett substituent constant (σₚ). The trifluoromethoxy group is a moderate-to-strong electron-withdrawing group with σₚ ≈ +0.35 to +0.39, whereas the methoxy group is electron-donating (σₚ ≈ −0.27) and hydrogen is neutral (σₚ = 0) [1]. Hammett studies on substituted benzyl bromides demonstrate that electron-withdrawing groups accelerate nucleophilic substitution (SN2) reactions with reaction constants (ρ) typically ranging from +0.15 to +0.31 depending on the nucleophile and solvent system [2][3]. This translates to 4-(trifluoromethoxy)benzyl bromide reacting significantly faster than 4-methoxybenzyl bromide under identical conditions, enabling milder reaction temperatures and shorter reaction times in alkylation and etherification protocols.

Physical organic chemistry Hammett linear free-energy relationships Reaction kinetics

Metabolic Stability: OCF₃-Containing Derivatives vs. CH₃O and CF₃ Analogues in Microsomal Clearance

A systematic study of aliphatic trifluoromethoxy-containing compounds evaluated microsomal stability across multiple chemical series. The data indicate that the OCF₃ group typically decreases metabolic stability compared to CH₃O- or CF₃-substituted counterparts, with the exception of N-alkoxy(sulfon)amide series where stability is preserved or enhanced . This context-dependent metabolic profile means that 4-(trifluoromethoxy)benzyl bromide is not a universal 'metabolically stable' substitute for 4-methoxybenzyl bromide—rather, it offers a distinct stability profile that must be matched to the specific scaffold and therapeutic target. In the PA-824 series, the OCF₃-containing parent compound demonstrates acceptable metabolic stability suitable for oral administration, while certain linker-modified analogues achieved further enhanced stability [1].

Drug metabolism Liver microsome stability Fluorine medicinal chemistry

Physical State and Handling: Liquid/Low-Melting Solid vs. Crystalline Solids of Close Analogs

4-(Trifluoromethoxy)benzyl bromide exists as a liquid or low-melting solid at room temperature, with melting point 22–24°C and boiling point 82–84°C at 10 mmHg . In contrast, 4-methoxybenzyl bromide is typically a crystalline solid with melting point 35–38°C, while 4-fluorobenzyl bromide and unsubstituted benzyl bromide are liquids with significantly lower boiling points (4-fluorobenzyl bromide bp ~85°C at atmospheric pressure). The low melting point of the OCF₃ compound facilitates liquid handling and accurate volumetric dispensing in automated synthesis platforms without requiring pre-warming, while its moderate boiling point under reduced pressure enables convenient purification by vacuum distillation [1]. The compound is soluble in common organic solvents including chloroform and methanol but poorly soluble in water, consistent with its enhanced lipophilicity .

Laboratory handling Reagent formulation Automated synthesis compatibility

Commercial Purity Specifications: ≥97–98% (GC) vs. Lower-Purity Alternatives

4-(Trifluoromethoxy)benzyl bromide is commercially available from multiple reputable vendors at purities of 97% (Sigma-Aldrich) and ≥98% (GC) (Chem-Impex, Capotchem) [1]. Alternative sources may offer lower purity grades (e.g., 95% minimum specification) which can introduce unidentified impurities that complicate reaction optimization, reduce yields, and confound biological assay interpretation . The high assay specification coupled with batch-to-batch consistency documentation (Certificate of Analysis availability) ensures that synthetic outcomes are reproducible across experiments and scale-up campaigns. Procurement of lower-purity benzyl bromide analogs may necessitate additional purification steps (distillation, recrystallization) that add time, cost, and material loss.

Quality control Analytical chemistry Reproducible synthesis

4-(Trifluoromethoxy)benzyl bromide (50824-05-0): High-Impact Application Scenarios Supported by Quantitative Evidence


Antitubercular Drug Development: Synthesis of PA-824 (Pretomanid) and Nitroimidazooxazine Analogues

This compound serves as the essential electrophilic coupling partner in the Williamson ether synthesis of the clinical antitubercular drug PA-824 (pretomanid). The OCF₃-substituted benzyl moiety is installed onto (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol under NaH/DMF conditions, typically at 0°C for 1.5 h or with TBAI at −78°C to room temperature over 14 h . The OCF₃ group contributes directly to the MIC₉₀ of 1.4 μM observed for related 6-nitropicolinamide derivatives and to the validated in vivo efficacy of the parent PA-824 chemotype [1][2]. This application scenario is supported by the potency differential (2–8× superiority over H or OCH₃ analogs) documented in Section 3.

Fluorinated Building Block for Optimizing Metabolic Stability in CNS and Anti-Infective Programs

Medicinal chemistry programs targeting central nervous system (CNS) disorders, anti-infectives, and inflammation frequently employ the 4-(trifluoromethoxy)benzyl group to modulate lipophilicity and target engagement. The electron-withdrawing OCF₃ substituent (σₚ ≈ +0.35–0.39) enhances SN2 reactivity relative to OCH₃ and H analogs, facilitating efficient alkylation of amines, alcohols, and heterocyclic NH groups . As demonstrated in the TRPM8 antagonist RQ-00203078, which incorporates the 4-(trifluoromethoxy)benzyl moiety and achieves IC₅₀ values of 8.3 nM (human) and 5.8 nM (rat), this building block contributes to high-potency tool compounds and clinical candidates [1]. The context-dependent metabolic stability profile (Section 3, Evidence Item 4) guides appropriate scaffold selection for programs requiring this specific stability signature.

Polymer Chemistry and Advanced Materials: Friedel-Crafts Polymerization to Fluorinated Poly(arylenemethylene)s

Polymerizations of 4-(trifluoromethoxy)benzyl bromide via Friedel-Crafts polymerization using aluminum chloride as catalyst yield fluorine-containing poly(arylenemethylene) resins . The OCF₃ group imparts enhanced chemical resistance and thermal stability to the resulting polymer matrix, differentiating these materials from those derived from non-fluorinated benzyl bromide monomers. The liquid handling characteristics (mp 22–24°C) and high purity (≥97–98% GC) of the commercial compound facilitate reproducible polymerization reactions and consistent polymer properties [1][2].

Automated Parallel Synthesis and High-Throughput Experimentation (HTE) Workflows

The near-ambient melting point (22–24°C) and liquid state at typical laboratory temperatures make 4-(trifluoromethoxy)benzyl bromide particularly well-suited for automated liquid handling systems and high-throughput experimentation platforms . Unlike the solid 4-methoxybenzyl bromide (mp 35–38°C) which requires pre-melting or weighing of solids, the OCF₃ compound can be accurately dispensed volumetrically using standard syringe-based automation. The high commercial purity (≥97–98% GC) ensures that parallel reactions proceed without interference from variable impurity profiles, enabling robust SAR exploration across diverse nucleophile libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethoxy)benzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.